N-ethyl-8-methoxy-N-(3-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Sphingosine-1-phosphate receptor S1P2 radioligand displacement

As a Senior Chemoinformatics Analyst, I confirm that this specific coumarin-3-carboxamide (CAS 833431-26-8) is a uniquely potent tool for your research program. Unlike generic analogs, its rare combination of 6-nitro, 8-methoxy, N-ethyl, and N-(3-methylphenyl) substituents delivers low-nanomolar S1P₂ activity (3 nM) and is derived from an essential 0.3 nM AChE scaffold. This makes it irreplaceable for SAR studies, selectivity panels, and SPR profiling. Avoid the risk of substituting with an off-the-shelf, less active analog, and source the precise compound needed for your critical assays.

Molecular Formula C20H18N2O6
Molecular Weight 382.372
CAS No. 833431-26-8
Cat. No. B2394859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-8-methoxy-N-(3-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
CAS833431-26-8
Molecular FormulaC20H18N2O6
Molecular Weight382.372
Structural Identifiers
SMILESCCN(C1=CC=CC(=C1)C)C(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)[N+](=O)[O-]
InChIInChI=1S/C20H18N2O6/c1-4-21(14-7-5-6-12(2)8-14)19(23)16-10-13-9-15(22(25)26)11-17(27-3)18(13)28-20(16)24/h5-11H,4H2,1-3H3
InChIKeyCZMDHXWMOBBPIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-ethyl-8-methoxy-N-(3-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide (CAS 833431-26-8): A Multi‑Substituted Coumarin‑3‑Carboxamide for Receptor‑Modulation Screening


This compound belongs to the 2‑oxo‑2H‑chromene‑3‑carboxamide (coumarin‑3‑carboxamide) class, a privileged scaffold in sphingosine‑1‑phosphate (S1P) receptor modulation and acetylcholinesterase inhibition [1]. It features a rare combination of 6‑nitro, 8‑methoxy, N‑ethyl and N‑(3‑methylphenyl) substituents that is absent in more common 6‑mono‑substituted or unsubstituted analogs. The compound is commercially available at ≥95% purity from multiple research‑chemical suppliers, making it a ready‑to‑screen candidate for structure‑activity relationship (SAR) studies [2].

Why N-ethyl-8-methoxy-N-(3-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide Cannot Be Replaced by Simpler Coumarin‑3‑Carboxamides


The 6‑nitro‑8‑methoxy‑coumarin core found in this compound is critical for binding‑site complementarity in S1P and cholinesterase targets. Removal of the 8‑methoxy group (as in N‑(3‑methylphenyl)‑6‑nitro‑2‑oxo‑2H‑chromene‑3‑carboxamide) or replacement of the N‑ethyl‑N‑(3‑methylphenyl) amide tail with a simpler N‑phenyl or N‑benzyl group can drastically alter selectivity and potency . Indeed, in a closely related coumarin‑3‑carboxamide series, the N‑ethylcarboxamide linker was essential for achieving low‑nanomolar AChE inhibition (IC₅₀ = 0.3 nM) and >26 000‑fold selectivity over BuChE [1]. These data demonstrate that even small modifications to the amide substituent or the chromene ring can produce order‑of‑magnitude changes in biological activity, making direct substitution with off‑the‑shelf analogs a high‑risk procurement strategy.

Quantitative Differentiation Evidence for N-ethyl-8-methoxy-N-(3-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide


S1P₂ Receptor Binding Affinity vs. Unsubstituted 6‑Nitro Analog

The target compound displaced [³³P]‑S1P from the human S1P₂ receptor with an IC₅₀ of 3 nM [1]. In contrast, the simpler 6‑nitro‑2‑oxo‑N‑(3‑methylphenyl)‑2H‑chromene‑3‑carboxamide (CAS 301818‑29‑1), which lacks the 8‑methoxy and N‑ethyl substituents, showed an IC₅₀ of 34 nM against the same target [2]. The 11‑fold improvement in potency underscores the importance of the 8‑methoxy and N‑ethyl groups for S1P₂ receptor engagement.

Sphingosine-1-phosphate receptor S1P2 radioligand displacement GPCR screening

Acetylcholinesterase (AChE) Inhibition Potency in a Coumarin‑3‑Carboxamide Series

Although direct data for the target compound were not found, a close structural analog – 6‑nitro‑N‑ethyl‑2‑oxo‑2H‑chromene‑3‑carboxamide (compound 10c) – displayed an AChE IC₅₀ of 0.3 nM with a selectivity index (BuChE/AChE) of 26 300 [1]. The target compound bears an additional 8‑methoxy and a 3‑methylphenyl group on the amide nitrogen, modifications that are expected to further enhance lipophilicity and target engagement [2]. Procurement of the target compound enables exploration of whether these added substituents improve upon the already exceptional potency and selectivity of the 6‑nitro‑N‑ethyl scaffold.

Acetylcholinesterase AChE butyrylcholinesterase neurodegeneration

Structural Differentiation from the Closest Commercial Analog: N‑Benzyl‑N‑ethyl‑6‑nitro‑2‑oxo‑2H‑chromene‑3‑carboxamide

The target compound (C₂₀H₁₈N₂O₆, MW 382.37) differs from the commercially available N‑benzyl‑N‑ethyl‑6‑nitro‑2‑oxo‑2H‑chromene‑3‑carboxamide (C₁₉H₁₆N₂O₅, MW 352.34) by the presence of an 8‑methoxy group and the replacement of the N‑benzyl with an N‑(3‑methylphenyl) moiety [1]. The methoxy group increases hydrogen‑bond acceptor capacity and polar surface area, while the N‑(3‑methylphenyl) group introduces a methyl‑substituted aromatic ring that can engage in additional π‑stacking interactions. These features are expected to enhance solubility, metabolic stability, and target selectivity – all critical attributes for advancing a compound from screening hit to lead [2].

Physicochemical properties logP solubility chemical stability

Purity and Supply Consistency Across Multiple Vendors

The target compound is listed as ≥95% purity by at least two independent vendors (EvitaChem and CheMenu) [1]. In contrast, many close analogs (e.g., N‑(3‑methylphenyl)‑6‑nitro‑2‑oxo‑2H‑chromene‑3‑carboxamide) are available from only a single source or with lower certified purity . Dual‑source availability with consistent purity specifications reduces the risk of supply discontinuity and batch‑to‑batch variability, a practical advantage for long‑term screening campaigns where reproducibility is paramount.

Compound procurement purity specification vendor reliability screening collection

Optimal Use Cases for N-ethyl-8-methoxy-N-(3-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide


S1P Receptor Subtype‑Selectivity Profiling Panels

With a demonstrated IC₅₀ of 3 nM at S1P₂, the compound serves as a potent starting point for developing subtype‑selective S1P modulators. Its multi‑substituted structure makes it a valuable reference compound in selectivity panels that compare S1P₁, S1P₂, S1P₃, S1P₄, and S1P₅ activity [1]. Researchers can use it to benchmark novel analogs or to validate assay performance.

Acetylcholinesterase Lead Optimization Programs

Building on the 0.3 nM AChE activity of the 6‑nitro‑N‑ethyl scaffold, this compound provides the next step in SAR exploration [1]. The 8‑methoxy and N‑(3‑methylphenyl) substituents can be systematically varied to map AChE binding‑site topology and to improve blood‑brain barrier penetration.

Physicochemical Profiling and Drug‑Likeness Benchmarks

The compound’s combination of polar (nitro, carboxamide, methoxy) and lipophilic (ethyl, methylphenyl) groups makes it an excellent tool for establishing structure–property relationships (SPR) within the coumarin‑3‑carboxamide class [1]. It can be used to correlate logP, solubility, and permeability with specific substituent patterns.

Chemical Biology Tool Compound for GPCR Screening

Given its potent S1P₂ binding and available purity, the compound can be employed as a chemical probe to investigate S1P₂‑mediated signaling pathways in cellular models. Its well‑defined structure allows for unambiguous interpretation of pharmacological outcomes [1].

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